3-(2-Oxy-ethyl)-2-[3-(3-(2-oxy-ethyl)-2-benzothiazolinylidene)-2-methyl-1-propenyl)] benzothiazolium chloride
Description
This compound belongs to the benzothiazolium family, characterized by a positively charged benzothiazole core with conjugated substituents. The structural features include:
- Two 2-oxy-ethyl groups (hydroxyethyl substituents) at positions 3 of each benzothiazole ring.
- A 2-methyl-1-propenyl linker bridging the two benzothiazole units.
- A chloride counterion balancing the positive charge.
Its molecular formula is C₂₄H₂₆ClN₂O₂S₂, with a molecular weight of approximately 511.06 g/mol.
Properties
CAS No. |
34979-97-0 |
|---|---|
Molecular Formula |
C22H23N2O2S2+ |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
2-[2-[3-[3-(2-hydroxyethyl)-1,3-benzothiazol-3-ium-2-yl]-2-methylprop-2-enylidene]-1,3-benzothiazol-3-yl]ethanol |
InChI |
InChI=1S/C22H23N2O2S2/c1-16(14-21-23(10-12-25)17-6-2-4-8-19(17)27-21)15-22-24(11-13-26)18-7-3-5-9-20(18)28-22/h2-9,14-15,25-26H,10-13H2,1H3/q+1 |
InChI Key |
AJKPVPNBPNCPLH-UHFFFAOYSA-N |
SMILES |
CC(=CC1=[N+](C2=CC=CC=C2S1)CCO)C=C3N(C4=CC=CC=C4S3)CCO.[Cl-] |
Isomeric SMILES |
C/C(=C\C1=[N+](C2=CC=CC=C2S1)CCO)/C=C\3/N(C4=CC=CC=C4S3)CCO.[Cl-] |
Canonical SMILES |
CC(=CC1=[N+](C2=CC=CC=C2S1)CCO)C=C3N(C4=CC=CC=C4S3)CCO |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-Oxy-ethyl)-2-[3-(3-(2-oxy-ethyl)-2-benzothiazolinylidene)-2-methyl-1-propenyl)] benzothiazolium chloride is a complex benzothiazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.
Anticancer Activity
Benzothiazole derivatives are well-documented for their anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that similar benzothiazole compounds can inhibit key signaling pathways associated with cancer progression, such as the AKT and ERK pathways .
Case Study: Compound B7
In a study involving a series of synthesized benzothiazole compounds, compound B7 exhibited significant inhibition of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cell lines. At concentrations of 1, 2, and 4 μM, B7 promoted apoptosis and caused cell cycle arrest, indicating a promising dual-action mechanism against tumors .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 2.5 | AKT/ERK inhibition |
| A549 | 3.0 | Apoptosis induction |
| H1299 | 2.8 | Cell cycle arrest |
Anti-inflammatory Activity
Benzothiazole derivatives have also shown potential in reducing inflammation. The compound's structural characteristics suggest it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases .
Research Findings
In vitro studies have demonstrated that certain benzothiazole derivatives can significantly lower levels of these cytokines, thereby reducing inflammation and potentially offering therapeutic benefits for conditions like rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been extensively studied as well. The compound may exhibit activity against a range of pathogens, including bacteria and fungi.
Case Study: Antimicrobial Screening
A series of benzothiazole derivatives were evaluated for their antimicrobial efficacy against various strains. Compounds showed varying degrees of activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Weak |
| Candida albicans | 8 | Strong |
Inhibition of Carbonic Anhydrase
Research has highlighted the role of benzothiazole derivatives in inhibiting carbonic anhydrase (CA), an enzyme involved in tumor metabolism. This inhibition can disrupt the pH regulation within tumors, leading to enhanced efficacy of anticancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole compounds is closely related to their chemical structure. Modifications at specific positions on the benzothiazole ring can enhance potency and selectivity against cancer cells or microbes .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Physical and Chemical Properties
- Solubility : Hydroxyethyl groups improve water solubility, making the target compound more applicable in biological buffers than ethyl-substituted analogs .
- Thermal Stability : Methyl-propenyl linkers (common in all analogs) contribute to thermal stability via conjugation, but hydroxyethyl groups may reduce melting points compared to purely alkyl-substituted derivatives .
- Electronic Properties : Extended conjugation across the propenyl linker and benzothiazole rings suggests strong absorbance in visible/UV ranges, useful for optical applications .
Research Findings and Challenges
- Structure-Activity Relationships : emphasizes that hydroxyethyl groups enhance solubility but may reduce lipid membrane permeability compared to ethyl groups .
- Counterion Effects : Chloride analogs exhibit higher solubility in polar solvents than bromide derivatives due to smaller ionic radius and lower lattice energy .
- Knowledge Gaps: Limited experimental data on photodegradation and cytotoxicity necessitate further studies.
Q & A
Q. What are the standard synthetic routes for this benzothiazolium derivative?
The compound is synthesized via multi-step condensation and alkylation reactions. A common approach involves:
- Reacting 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine to form the benzothiazole acetate intermediate .
- Subsequent condensation with aldehydes (e.g., 4-oxochromene-3-carboxaldehydes) under reflux conditions, followed by quaternization with alkyl halides (e.g., benzyl bromide) to introduce cationic charges .
- Final purification via recrystallization (e.g., methanol/water systems) to isolate the chloride salt .
Key Reaction Parameters :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Intermediate synthesis | Trimethylamine, 60–80°C | 65–75% | |
| Condensation | Aldehyde, ethanol reflux | 50–60% | |
| Quaternization | Alkyl halide, 24h stirring | 70–85% |
Q. How is the compound characterized structurally?
Q. How to resolve contradictions in biological activity data?
Dose-dependent effects require:
- Concentration-response curves : Test 0.01–200 ppm ranges to identify inflection points between stimulatory/inhibitory phases .
- Statistical modeling : Apply ANOVA to differentiate treatment groups (e.g., root vs. shoot responses in Cucumis sativus) .
- Mechanistic studies : Use fluorescence microscopy to track compound localization in plant tissues, clarifying mode of action .
Q. How do computational models predict its optical properties?
- Density Functional Theory (DFT) : Calculates hyperpolarizability () values to quantify NLO efficiency. For example, vinyl-linked benzothiazolium derivatives show , aligning with experimental SHG measurements .
- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to predict membrane affinity, validated via experimental partition coefficients (e.g., ) .
Q. Which structural modifications enhance membrane interaction?
- Alkyl chain elongation : Replace ethyl groups with butyl/propyl to increase hydrophobicity, improving cardiolipin binding .
- Sulfooxy substituents : Introduce groups (e.g., at the 3-position) to enhance water solubility while retaining membrane affinity .
- Chiral centers : Synthesize enantiomers (e.g., (S)- vs. (R)-configurations) to study stereospecific interactions with phospholipid headgroups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
